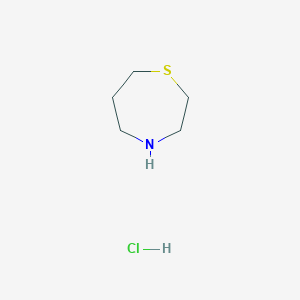

1,4-Thiazepane hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,4-thiazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS.ClH/c1-2-6-3-5-7-4-1;/h6H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVNOTVFTHJKBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCSC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Thiazepane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Thiazepane hydrochloride, a heterocyclic compound belonging to the thiazepine class, has garnered interest within the scientific community for its potential applications in medicinal chemistry and drug discovery. This seven-membered ring structure containing both nitrogen and sulfur atoms serves as a versatile scaffold for the synthesis of a variety of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological relevance of this compound, with a focus on presenting data in a clear and accessible format for researchers.

Physicochemical Properties

The fundamental physicochemical properties of this compound (CAS Number: 108724-14-7) are summarized in the table below. It is important to note that while some data is readily available from chemical suppliers, specific experimental values for properties such as melting and boiling points are not consistently reported in the literature.

| Property | Value | Source |

| CAS Number | 108724-14-7 | [1] |

| Molecular Formula | C₅H₁₂ClNS | [1] |

| Molecular Weight | 153.67 g/mol | [1] |

| Purity | Typically ≥97% | [1] |

| LogP | 0.384 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Purification

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, the synthesis of the parent 1,4-thiazepane ring and related derivatives has been described through various synthetic routes. These methods can be adapted for the preparation of the hydrochloride salt.

General Synthetic Approach

A common strategy for the synthesis of the 1,4-thiazepane core involves the cyclization of bifunctional starting materials containing both an amine and a thiol group. The following diagram illustrates a generalized synthetic workflow.

Experimental Considerations

Synthesis of 1,4-Thiazepane (Free Base): A plausible synthetic route involves the reaction of a suitable amino thiol with a dihaloalkane under basic conditions. The choice of solvent and base is crucial for optimizing the yield and minimizing side reactions.

Formation of the Hydrochloride Salt: The free base of 1,4-thiazepane can be converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in an appropriate organic solvent, such as diethyl ether or ethanol. The resulting salt typically precipitates out of the solution and can be collected by filtration.

Purification: Purification of heterocyclic hydrochloride salts can be achieved through recrystallization from a suitable solvent system.[2] Common techniques also include washing the crude product with a non-polar solvent to remove organic impurities.[2] The purity of the final product should be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the heterocyclic ring. The chemical shifts and coupling patterns would be influenced by the proximity to the nitrogen and sulfur atoms. The proton on the nitrogen would likely appear as a broad signal.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the four unique carbon atoms in the 1,4-thiazepane ring.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for:

-

N-H stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the ammonium salt.

-

C-H stretching: Bands in the 2800-3000 cm⁻¹ region for the methylene groups.[3]

-

C-N stretching: Absorptions in the fingerprint region.

-

C-S stretching: Typically weak absorptions in the fingerprint region.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity or involvement in signaling pathways of this compound itself. However, the broader class of 1,4-thiazepine derivatives has been investigated for a range of pharmacological activities, suggesting potential avenues of research for the title compound.

Derivatives of the 1,4-thiazepine scaffold have been explored for their potential as:

-

Anticancer agents: Some 1,4-thiazepine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[4]

-

Ryanodine receptor (RyR2) modulators: Certain benzothiazepine derivatives, which share a similar heterocyclic core, have been investigated for their ability to stabilize RyR2 channels, a potential therapeutic target for cardiovascular diseases.[5]

-

Antiparasitic agents: Bicyclic 1,4-thiazepines have demonstrated activity against parasites such as Trypanosoma brucei brucei.[6]

The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound, based on the known activities of related compounds.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a foundational structure within the broader class of biologically active thiazepine compounds. While specific experimental data for this particular salt is somewhat limited in the public domain, this guide provides a comprehensive summary of its known properties and outlines potential avenues for its synthesis and biological investigation based on related structures. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives could unlock new therapeutic possibilities.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 4. open.metu.edu.tr [open.metu.edu.tr]

- 5. 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of bicyclic 1,4-thiazepines as novel anti-Trypanosoma brucei brucei agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4-Thiazepane Hydrochloride: Chemical Structure and Synthesis

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 1,4-thiazepane hydrochloride, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure

This compound is a heterocyclic compound featuring a seven-membered ring containing one sulfur and one nitrogen atom at positions 1 and 4, respectively. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Key Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 108724-14-7 | [1][2] |

| Molecular Formula | C₅H₁₂ClNS | |

| Molecular Weight | 153.67 g/mol | [1] |

| Canonical SMILES | C1CNCCSC1.Cl | [1] |

| InChI | InChI=1S/C5H11NS.ClH/c1-2-6-3-5-7-4-1;/h6H,1-5H2;1H | [1] |

| InChI Key | ZLVNOTVFTHJKBQ-UHFFFAOYSA-N | [1] |

Synthesis of the 1,4-Thiazepane Ring System

The synthesis of the 1,4-thiazepane core can be achieved through various synthetic strategies. Two prominent methods involve the ring expansion of dihydro-1,3-thiazines and the electrophilic cyclization of N-propargylic β-enaminothiones.

Rhodium-Catalyzed Ring Expansion of Dihydro-1,3-Thiazines

A modern approach to constructing the 1,4-thiazepane skeleton involves the rhodium(II)-catalyzed ring expansion of dihydro-1,3-thiazines using diazomalonates.[3][4] This reaction proceeds through the formation of a sulfonium ylide, followed by a rearrangement to yield the tetrahydro-1,4-thiazepine.[4]

Experimental Protocol: General Procedure for Rhodium-Catalyzed Ring Expansion

A solution of the dihydro-1,3-thiazine (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) is treated with a rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1 mol%).[3] To this mixture, a solution of the diazo compound (e.g., diazomalonate, 1.5 equivalents) in DCE is added dropwise over a specified period at a controlled temperature.[3] The reaction progress is monitored by techniques such as ¹H NMR spectroscopy.[3] Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the desired tetrahydro-1,4-thiazepine.

Quantitative Data for a Representative Reaction:

| Reactant/Reagent | Molar Equivalents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Dihydro-1,3-thiazine 1a | 1.0 | Rh₂(OAc)₄ (1 mol%) | DCE (0.1 M) | Room Temp. | 2 | 48 |

Data extracted from a study on a substituted 1,4-thiazepine synthesis.[3]

Caption: Rhodium-catalyzed synthesis of 1,4-thiazepines.

Electrophilic Cyclization of N-Propargylic β-Enaminothiones

Another effective methodology for the synthesis of 1,4-thiazepine derivatives involves a two-step process starting from N-propargylic β-enaminones.[5] These precursors are first thionated using Lawesson's reagent to yield N-propargylic β-enaminothiones.[5] Subsequent treatment with an electrophile, such as zinc chloride, induces a 7-exo-dig cyclization to form the 2-methylene-2,3-dihydro-1,4-thiazepine ring system.[5][6]

Experimental Protocol: General Procedure for Electrophilic Cyclization

Step 1: Thionation To a solution of the N-propargylic β-enaminone in a dry solvent like toluene, Lawesson's reagent (0.5 equivalents) is added. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). After completion, the solvent is evaporated, and the residue is purified by column chromatography to give the N-propargylic β-enaminothione.

Step 2: Cyclization The N-propargylic β-enaminothione is dissolved in a suitable solvent, such as chloroform, and treated with zinc chloride (2.0 equivalents). The mixture is heated to reflux.[5] Upon completion of the reaction, the mixture is cooled, quenched with a saturated aqueous solution of sodium bicarbonate, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the 2-methylene-2,3-dihydro-1,4-thiazepine.[5]

Quantitative Data for a Representative Synthesis:

| Step | Key Reagent | Solvent | Temperature | Yield Range (%) |

| Thionation | Lawesson's Reagent | Toluene | Reflux | Good to high |

| Cyclization | Zinc Chloride | Chloroform | Reflux | Good to high |

Data derived from a general methodology for the synthesis of 1,4-thiazepines.[5]

Caption: Synthesis of 1,4-thiazepines via electrophilic cyclization.

Formation of the Hydrochloride Salt

To obtain this compound, the synthesized 1,4-thiazepane free base is typically dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

This guide provides foundational knowledge on the chemical structure and synthetic routes to this compound, offering valuable insights for its application in research and development.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | 108724-14-7 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Polysubstituted Tetrahydro‐1,4‐Thiazepines by Rhodium‐Catalyzed Ring Expansion of Dihydro‐1,3‐Thiazines with Diazoesters | CoLab [colab.ws]

- 5. Synthesis of 1,4-Thiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Emergence of a Privileged Scaffold: A Deep Dive into the Discovery and History of 1,4-Thiazepanes

For Immediate Release

[City, State] – [Date] – The seven-membered heterocyclic scaffold, 1,4-thiazepane, has steadily gained prominence within the scientific community, particularly for its applications in drug discovery and development. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and evolving synthetic strategies of this important chemical entity, tailored for researchers, scientists, and drug development professionals.

The journey of the 1,4-thiazepane core, a saturated seven-membered ring containing nitrogen and sulfur atoms at the 1 and 4 positions, respectively, has been marked by a continuous evolution of synthetic methodologies. These advancements have transformed the scaffold from a chemical curiosity to a readily accessible building block for creating diverse and three-dimensionally complex molecules. Such 3D characteristics are increasingly sought after in modern drug discovery to enhance target specificity and improve pharmacokinetic profiles.[1]

This guide will delve into the seminal work that first brought the 1,4-thiazepane scaffold to light, trace the development of more sophisticated synthetic routes, and present a curated collection of its biological applications, supported by quantitative data and detailed experimental protocols.

A Historical Perspective: The Genesis of 1,4-Thiazepane Synthesis

The early exploration of the 1,4-thiazepane scaffold, then often referred to as hexahydro-1,4-thiazepine, can be traced back to the late 1970s. A notable early synthesis was reported in 1979, which described the condensation of 2-chloroethyl-3-chloropropyl sulfide with various primary amines to yield N-substituted 1,4-thiazepanes. This foundational work laid the groundwork for further investigation into the chemical and biological properties of this heterocyclic system.

Over the decades, synthetic chemists have developed a variety of strategies to access the 1,4-thiazepane core and its derivatives. These methods can be broadly categorized, showcasing a progression towards greater efficiency, diversity, and stereochemical control.

Early Synthetic Approaches:

Initial methods often involved multi-step sequences and sometimes harsh reaction conditions. The cyclization of bifunctional precursors, such as the aforementioned reaction of haloalkyl sulfides with amines, was a common strategy.

Modern Synthetic Revolutions:

Contemporary approaches have focused on streamlining the synthesis of 1,4-thiazepanes, often through the intermediacy of 1,4-thiazepanones. A particularly efficient and widely adopted method is the one-pot synthesis involving the conjugate addition of 1,2-amino thiols to α,β-unsaturated esters, followed by intramolecular cyclization.[1] This strategy offers a significant improvement in terms of reaction time and yield, and it tolerates a broad range of substrates, allowing for the rapid generation of diverse compound libraries.[1]

Other modern techniques include ring-expansion reactions and the use of advanced catalytic systems to achieve high levels of stereoselectivity, which is crucial for understanding the structure-activity relationships of chiral 1,4-thiazepane-based drug candidates.

The Biological Significance of the 1,4-Thiazepane Scaffold

The unique three-dimensional architecture of the 1,4-thiazepane ring system makes it an attractive scaffold for targeting a variety of biological entities. Its inherent non-planar conformation allows for the presentation of substituents in precise spatial orientations, facilitating optimal interactions with protein binding sites.

One of the most significant recent applications of the 1,4-thiazepane scaffold is in the development of ligands for bromodomain and extraterminal domain (BET) proteins.[1] BET bromodomains are key epigenetic readers, and their inhibition has emerged as a promising therapeutic strategy for cancer and inflammatory diseases. Fragment-based screening campaigns have identified acylated 1,4-thiazepanes as novel BET bromodomain ligands.[1]

Furthermore, the 1,4-thiazepine core (a related unsaturated scaffold) is present in clinically used drugs such as the antipsychotic Quetiapine and the calcium channel blocker Diltiazem, highlighting the therapeutic potential of this seven-membered heterocyclic family. The exploration of the fully saturated 1,4-thiazepane analogs is a logical progression in the quest for novel therapeutics with improved properties.

Quantitative Analysis of 1,4-Thiazepane Derivatives

To provide a clear and comparative overview of the biological activity of various 1,4-thiazepane derivatives, the following table summarizes key quantitative data from published studies.

| Compound ID | Target | Assay Type | Activity (IC50/Kd) | Reference |

| 1a | BRD4-D1 | 19F NMR | Weak binding | [1] |

| 1g | BRD4-D1 | 19F NMR | Kd = 120 µM | [1] |

| 1h | BRD4-D1 | 19F NMR | Kd = 210 µM | [1] |

| 6a | BRD4-D1 | 19F NMR | Significant chemical shift | [1] |

Detailed Experimental Protocols

For the practical application of the synthetic methodologies discussed, detailed experimental protocols for key reactions are provided below.

Protocol 1: One-Pot Synthesis of 1,4-Thiazepanones from α,β-Unsaturated Esters and 1,2-Amino Thiols [1]

Materials:

-

α,β-Unsaturated ester (1.0 equiv)

-

1,2-Amino thiol (e.g., cysteamine) (1.2 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

-

Imidazole (0.2 equiv)

-

Acetonitrile (CH3CN) as solvent

Procedure:

-

To a solution of the α,β-unsaturated ester in acetonitrile, add the 1,2-amino thiol.

-

Add DBU and imidazole to the reaction mixture.

-

Stir the reaction at ambient temperature for 0.5 to 3 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1,4-thiazepanone.

Protocol 2: Reduction of 1,4-Thiazepanones to 1,4-Thiazepanes [1]

Materials:

-

1,4-Thiazepanone (1.0 equiv)

-

Borane dimethyl sulfide complex (BH3·SMe2)

-

Tetrahydrofuran (THF) as solvent

Procedure:

-

Dissolve the 1,4-thiazepanone in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the borane dimethyl sulfide complex to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of methanol.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by an appropriate method, such as column chromatography, to yield the corresponding 1,4-thiazepane.

Visualizing Synthetic Pathways

To illustrate the logical flow of the synthetic strategies discussed, the following diagrams have been generated using the DOT language.

Caption: One-pot synthesis of 1,4-thiazepanones.

Caption: Reduction of 1,4-thiazepanones to 1,4-thiazepanes.

Future Directions

The 1,4-thiazepane scaffold continues to be an area of active research. Future efforts will likely focus on the development of novel, enantioselective synthetic methods to access stereochemically defined 1,4-thiazepanes. Furthermore, the exploration of this scaffold in new biological contexts is expected to uncover novel therapeutic applications. The amenability of the 1,4-thiazepane core to diversification makes it an ideal starting point for the generation of large and structurally diverse compound libraries for high-throughput screening. As our understanding of the chemical and biological properties of this privileged scaffold deepens, the 1,4-thiazepane core is poised to make even greater contributions to the field of medicinal chemistry.

References

An In-depth Technical Guide on the Physicochemical Properties of 1,4-Thiazepane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1,4-Thiazepane hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes detailed, generalized experimental protocols for the determination of key physicochemical parameters, which are standard methods in the field.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that while some properties have been calculated, specific experimental values for melting point, boiling point, aqueous solubility, and pKa are not readily found in the cited literature.

| Property | Value | Source |

| CAS Number | 108724-14-7 | [1] |

| Molecular Formula | C₅H₁₁NS·HCl | [1] |

| Molecular Weight | 153.67 g/mol | [1] |

| Calculated logP | 0.384 | [1] |

| Melting Point | Data not available | [2] |

| Boiling Point | Data not available | [2] |

| Aqueous Solubility | Data not available | [2] |

| pKa | Data not available |

Experimental Protocols for Physicochemical Property Determination

Given the absence of specific experimental data for this compound, this section outlines standard methodologies for determining key physicochemical properties of amine hydrochloride salts.

2.1. Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. For amine hydrochloride salts, a standard capillary melting point determination method is employed.[3][4][5]

-

Principle: A small, powdered sample of the compound is heated in a capillary tube at a controlled rate. The temperature range over which the substance melts is observed and recorded.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.

-

Procedure:

-

A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting point is reported as this range.

-

2.2. Aqueous Solubility Determination

The solubility of a compound, particularly a salt form, in aqueous media is a crucial parameter in drug development. The shake-flask method is a common technique for determining equilibrium solubility.[6][7][8][9][10]

-

Principle: An excess amount of the solid is agitated in a specific solvent (e.g., water, buffer of a certain pH) at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured.

-

Apparatus: Orbital shaker or rotator, constant temperature bath, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of this compound is added to a known volume of purified water in a sealed container.

-

The container is placed in a constant temperature bath (e.g., 25°C or 37°C) and agitated for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered or centrifuged to separate the undissolved solid.

-

The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard curve.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

2.3. pKa Determination by Potentiometric Titration

The pKa value is a measure of the acidity or basicity of a compound and is critical for predicting its ionization state at different pH values. Potentiometric titration is a standard and accurate method for its determination.[11][12][13][14][15]

-

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) of known concentration is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

-

Apparatus: pH meter with a combination electrode, burette, magnetic stirrer, and a constant temperature vessel.

-

Procedure:

-

A known amount of this compound is dissolved in a known volume of purified water.

-

The solution is placed in a thermostated vessel and stirred continuously.

-

The pH electrode is calibrated with standard buffer solutions and immersed in the sample solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

The titration is continued past the equivalence point.

-

The pKa is determined from the pH at the half-equivalence point on the titration curve (pH vs. volume of titrant).

-

Synthesis and Experimental Workflows

While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, a general synthetic strategy for the 1,4-thiazepane ring system can be conceptualized based on known methods for the synthesis of saturated seven-membered heterocycles.[16][17][18][19][20]

3.1. Generalized Synthetic Workflow for 1,4-Thiazepane

The following diagram illustrates a plausible, generalized synthetic route to the 1,4-thiazepane core structure. This is a conceptual workflow and has not been experimentally verified for this specific compound.

Caption: Generalized synthetic workflow for this compound.

3.2. Experimental Workflow for pKa Determination

The following diagram outlines the logical steps involved in determining the pKa of a substance like this compound using potentiometric titration.

Caption: Experimental workflow for pKa determination by potentiometric titration.

Biological Context

Derivatives of the 1,4-thiazepine scaffold have been investigated for a wide range of biological activities.[21][22][23] However, specific information regarding the biological activity, mechanism of action, or signaling pathways directly involving this compound is not available in the public domain. The broader class of thiazepine derivatives has shown potential in areas such as antibacterial, antifungal, and central nervous system activity. Further research would be required to elucidate the specific biological profile of this compound. Due to this lack of specific information, a signaling pathway diagram cannot be provided at this time.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 108724-14-7 Name: [xixisys.com]

- 3. thinksrs.com [thinksrs.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. A new method for determining the solubility of salts in aqueous solutions at elevated temperatures [pubs.usgs.gov]

- 10. researchgate.net [researchgate.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Determination of Potentiometric Titration Inflection Point by Concentric Arcs Method | Semantic Scholar [semanticscholar.org]

- 15. applications.emro.who.int [applications.emro.who.int]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Facile and Green Synthesis of Saturated Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. connectjournals.com [connectjournals.com]

- 22. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. sphinxsai.com [sphinxsai.com]

Navigating the Solubility Landscape of 1,4-Thiazepane Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1,4-thiazepane hydrochloride. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this guide leverages data from structurally analogous compounds—piperidine hydrochloride and morpholine hydrochloride—to provide valuable insights and predictive context. Furthermore, detailed experimental protocols are presented to empower researchers to determine the precise solubility of this compound in various solvents.

Understanding Solubility: The Core Principle

Solubility, a critical physicochemical parameter in drug development, dictates a compound's behavior in various biological and chemical environments. For a hydrochloride salt such as this compound, solubility is significantly influenced by the polarity of the solvent, its ability to form hydrogen bonds, and the overall pH of the medium. As a general principle, the salt form of an amine-containing compound enhances its aqueous solubility compared to its free base form.

Solubility Profile: Insights from Analogous Compounds

To offer a predictive understanding of this compound's solubility, this section presents data for piperidine hydrochloride and morpholine hydrochloride. These compounds share a six-membered heterocyclic ring structure with a secondary amine, making them relevant structural analogs.

Table 1: Solubility Data of Structurally Analogous Compounds

| Compound | Solvent | Solubility | Temperature (°C) |

| Piperidine Hydrochloride | Water | >1500 g/L[1] | 20 |

| Ethanol | Soluble[2][3] | Not Specified | |

| Methanol | Soluble[3] | Not Specified | |

| DMSO | Soluble | Not Specified | |

| Morpholine Hydrochloride | Water | Soluble[4] | Not Specified |

| Methanol | Soluble[4] | Not Specified | |

| Ethanol | Soluble[4] | Not Specified | |

| Piperazine Dihydrochloride | Water | Highly Soluble[3] | Not Specified |

| Ethanol | Soluble[3] | Not Specified | |

| Methanol | Soluble[3] | Not Specified |

Note: "Soluble" indicates that the compound dissolves in the solvent, but specific quantitative data was not provided in the cited sources. The high solubility of piperidine hydrochloride in water suggests that this compound is also likely to be highly soluble in aqueous media.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following established experimental methodologies are recommended.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath or incubator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The resulting suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) or centrifuged to separate the solid phase from the saturated solution.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated titration method.

-

Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L).

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Potentiometric Titration

Potentiometric titration can be employed to determine the solubility of ionizable compounds like this compound, particularly in aqueous solutions.

Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the shake-flask method.

-

Titration Setup: A known volume of the clear, saturated solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide). The pH of the solution is monitored and recorded after each addition of the titrant.

-

Endpoint Determination: The equivalence point of the titration, where the amine hydrochloride has been neutralized, is determined from the titration curve (a plot of pH versus titrant volume). The point of maximum inflection in the curve indicates the endpoint.

-

Calculation: The concentration of the hydrochloride salt in the saturated solution is calculated based on the volume and concentration of the titrant used to reach the equivalence point.

Caption: Workflow for Potentiometric Titration for Solubility Determination.

Conclusion

While direct, quantitative solubility data for this compound remains elusive in the current literature, this guide provides a robust framework for researchers. By referencing the solubility of analogous compounds and employing the detailed experimental protocols outlined, scientists and drug development professionals can confidently determine the solubility of this compound in solvents relevant to their research. This foundational knowledge is paramount for advancing the understanding and application of this compound in various scientific endeavors.

References

The Diverse Biological Activities of 1,4-Thiazepane Derivatives: A Technical Overview for Drug Discovery Professionals

Introduction

The 1,4-thiazepane scaffold, a seven-membered heterocyclic ring containing nitrogen and sulfur atoms, has emerged as a privileged structure in medicinal chemistry. Its inherent three-dimensional architecture and synthetic tractability have led to the development of a diverse range of derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of 1,4-thiazepane derivatives, with a focus on their potential as anticancer, cardiovascular, antimicrobial, and antiparasitic agents. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further exploration and development of this promising class of compounds.

Anticancer Activity: Targeting Key Oncogenic Pathways

1,4-Thiazepane derivatives have demonstrated significant potential as anticancer agents by targeting fundamental cellular processes involved in cancer progression, such as cell proliferation and survival. A notable mechanism of action for some derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[1]

Quantitative Data: Anticancer Activity

The cytotoxic effects of various 1,4-thiazepane derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| TZEP6 | MCF-7 | Breast Cancer | 15.5 ± 2.8 | [2] |

| A549 | Lung Cancer | 14.2 ± 2.2 | [2] | |

| PC-3 | Prostate Cancer | 12.4 ± 3.6 | [2] | |

| TZEP7 | MCF-7 | Breast Cancer | 14.1 ± 2.1 | [2] |

| A549 | Lung Cancer | 12.7 ± 2.0 | [2] | |

| PC-3 | Prostate Cancer | 16.9 ± 1.6 | [2] |

Experimental Protocols

This protocol outlines the determination of cell viability through the colorimetric MTT assay, which measures the metabolic activity of cells.[3][4]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, PC-3)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

1,4-Thiazepane derivatives

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treat the cells with various concentrations of the 1,4-thiazepane derivatives and incubate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC50 values from the dose-response curves.

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with the IC50 concentration of the 1,4-thiazepane derivative for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[5][6][7][8] Dysregulation of this pathway is a common feature in many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell growth and survival.[9]

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and eliminating damaged cells. It is executed through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[1][10][11][12] Both pathways converge on the activation of executioner caspases, which orchestrate the dismantling of the cell.[13]

Cardiovascular Activity: Modulating Calcium Signaling

Certain 1,4-benzothiazepine derivatives, a class of compounds containing the 1,4-thiazepane ring fused to a benzene ring, have shown promising activity in modulating intracellular calcium signaling, which is critical for cardiac function. These compounds can act on key proteins such as the ryanodine receptor 2 (RyR2) and the sarco/endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a).[14]

Quantitative Data: Cardiovascular Activity

The half-maximal effective concentration (EC50) values, which represent the concentration of a drug that gives half of the maximal response, have been determined for several 1,4-benzothiazepine derivatives.

| Compound | Target | Activity | EC50 (µM) | Reference |

| 11a | SERCA2a | Activation | 2.2 | [14] |

| 11b | SERCA2a | Activation | 8.6 | [14] |

| 11c | SERCA2a | Activation | 7.6 | [14] |

| 12a | SERCA2a | Activation | 9.2 | [14] |

| 12c | SERCA2a | Activation | 10.9 | [14] |

| 12a | SERCA2a | Activation | 0.383 | [14] |

| 11c | RyR2 | Stabilization | Nanomolar | [14] |

| 12a | RyR2 | Stabilization | Micromolar | [14] |

Experimental Protocol

This assay measures the ATP hydrolysis activity of SERCA2a in cardiac sarcoplasmic reticulum (SR) microsomes.

Materials:

-

Cardiac SR microsomes

-

Assay buffer (e.g., 40 mM Tris-maleate, pH 6.8, 100 mM KCl, 5 mM MgCl₂)

-

CaCl₂ solutions of varying concentrations

-

ATP

-

NADH

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADH, PEP, PK, and LDH.

-

Add cardiac SR microsomes and the 1,4-benzothiazepine derivative to the reaction mixture.

-

Initiate the reaction by adding ATP and varying concentrations of CaCl₂.

-

Monitor the decrease in NADH absorbance at 340 nm, which is coupled to ATP hydrolysis.

-

Calculate the SERCA2a-specific ATPase activity and determine the EC50 values.

Signaling Pathway

In cardiomyocytes, the precise regulation of intracellular calcium is essential for excitation-contraction coupling.[15][16][17] The process involves the influx of calcium through L-type calcium channels, which triggers a larger release of calcium from the sarcoplasmic reticulum via RyR2.[18] For muscle relaxation, calcium is pumped back into the SR by SERCA2a and extruded from the cell by the Na⁺/Ca²⁺ exchanger.[18]

Antimicrobial and Antiparasitic Activities

Derivatives of 1,4-thiazepane have also been investigated for their potential to combat infectious diseases, showing activity against both bacteria and parasites.

Quantitative Data: Antimicrobial and Antiparasitic Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism. The EC50 value is used to quantify the in vitro activity of antiparasitic compounds.

Antimicrobial Activity (Hypothetical Data)

| Compound | Bacterial Strain | MIC (µg/mL) |

| THZ-1 | Staphylococcus aureus | 16 |

| THZ-2 | Escherichia coli | 32 |

Antiparasitic Activity

| Compound | Parasite | EC50 (µM) | Selectivity Index (SI) | Reference |

| 3d | Trypanosoma brucei brucei | 8.0 ± 0.4 | >25 | [19] |

| 3l | Trypanosoma brucei brucei | 2.8 ± 0.7 | >71 | [19] |

| 3m | Trypanosoma brucei brucei | 2.5 ± 0.2 | - | [19] |

| 1 | Trypanosoma cruzi (intracellular) | 3.86 | - | |

| 1 | Trypanosoma cruzi (bloodstream) | 4.00 | - | |

| 1e | Trypanosoma cruzi (intracellular) | 2.20 | 50 | |

| 1f | Trypanosoma cruzi (intracellular) | 2.70 | 36 |

Experimental Protocols

This method determines the MIC of a compound against a specific bacterium.[20][21][22][23][24]

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

1,4-Thiazepane derivatives

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

-

Perform serial two-fold dilutions of the 1,4-thiazepane derivatives in MHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.

This assay evaluates the efficacy of compounds against the bloodstream form of Trypanosoma brucei.[25][26][27][28][29]

Materials:

-

Trypanosoma brucei brucei bloodstream forms

-

HMI-9 medium

-

Resazurin solution

-

1,4-Thiazepane derivatives

-

96-well plates

-

Fluorescence microplate reader

Procedure:

-

Dispense serial dilutions of the 1,4-thiazepane derivatives into a 96-well plate.

-

Add the parasite suspension to each well.

-

Incubate the plate at 37°C with 5% CO₂ for 48 hours.

-

Add resazurin solution and incubate for an additional 24 hours.

-

Measure fluorescence (excitation 530 nm, emission 590 nm) to determine parasite viability.

-

Calculate the EC50 values from the dose-response curves.

Synthesis of 1,4-Thiazepane Derivatives

A variety of synthetic routes have been developed for the preparation of the 1,4-thiazepane core and its derivatives.[30][31][32][33] A representative example is the synthesis of polysubstituted tetrahydro-1,4-thiazepines through a rhodium-catalyzed ring expansion of dihydro-1,3-thiazines with diazoesters.[31]

Representative Synthetic Protocol

Synthesis of Tetrahydro-1,4-thiazepines via Rhodium-Catalyzed Ring Expansion [31]

Materials:

-

Dihydro-1,3-thiazine

-

Diazomalonate

-

Rhodium(II) octanoate dimer

-

1,2-Dichloroethane (DCE)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the dihydro-1,3-thiazine (1.0 equivalent) in DCE (0.2 M), add the rhodium(II) octanoate dimer (1 mol%).

-

Add a solution of the diazomalonate (1.2 equivalents) in DCE dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired tetrahydro-1,4-thiazepine.

Conclusion and Future Outlook

The 1,4-thiazepane scaffold represents a versatile and valuable platform for the design and development of novel therapeutic agents. The derivatives discussed in this guide demonstrate a broad range of biological activities, including potent anticancer, cardiovascular, antimicrobial, and antiparasitic effects. The provided quantitative data, detailed experimental protocols, and visualizations of key signaling pathways offer a solid foundation for further research in this area. Future efforts should focus on optimizing the potency and selectivity of these compounds, elucidating their detailed mechanisms of action, and evaluating their pharmacokinetic and toxicological profiles to advance the most promising candidates towards clinical development. The continued exploration of the chemical space around the 1,4-thiazepane core holds significant promise for the discovery of new and effective treatments for a variety of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. open.metu.edu.tr [open.metu.edu.tr]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. teachmeanatomy.info [teachmeanatomy.info]

- 14. 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ahajournals.org [ahajournals.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of bicyclic 1,4-thiazepines as novel anti-Trypanosoma brucei brucei agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. en.iacld.com [en.iacld.com]

- 23. benchchem.com [benchchem.com]

- 24. bio.libretexts.org [bio.libretexts.org]

- 25. benchchem.com [benchchem.com]

- 26. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 27. In Vitro Drug Efficacy Testing Against Trypanosoma brucei | Springer Nature Experiments [experiments.springernature.com]

- 28. In vitro anti-trypanosomal effects of selected phenolic acids on Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Synthesis of Polysubstituted Tetrahydro‐1,4‐Thiazepines by Rhodium‐Catalyzed Ring Expansion of Dihydro‐1,3‐Thiazines with Diazoesters | CoLab [colab.ws]

- 32. Synthesis of perhydro-1,4-thiazepines, of expected pharmacological activity. Part III. 4-(2-hydroxyethyl)-perhydro-1,4-thiazepine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,4-Thiazepane Hydrochloride

Introduction

1,4-Thiazepane and its derivatives are seven-membered heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their three-dimensional structure and presence in various biologically active molecules.[1] This document provides a detailed experimental protocol for the synthesis of 1,4-Thiazepane hydrochloride, a common salt form for amine-containing compounds, making it suitable for pharmaceutical applications. The described synthesis is a two-step process involving the formation of a 1,4-thiazepan-5-one intermediate followed by its reduction and subsequent conversion to the hydrochloride salt.

Experimental Protocol

This protocol is based on a general method for the synthesis of 1,4-thiazepanes, which involves the initial formation of a 1,4-thiazepanone precursor.[1]

Part 1: Synthesis of 1,4-Thiazepan-5-one

This step involves a one-pot reaction between an α,β-unsaturated ester and a 1,2-amino thiol to form the 1,4-thiazepanone ring system.[1]

Materials:

-

2-Aminoethanethiol

-

Ethyl acrylate

-

Methanol (MeOH)

-

Sodium methoxide (NaOMe) solution (25 wt% in MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Apparatus:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a solution of 2-aminoethanethiol in methanol, add ethyl acrylate at room temperature with stirring.

-

Add a catalytic amount of sodium methoxide solution to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 0.5-3 hours.[1]

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure 1,4-thiazepan-5-one.

Part 2: Reduction of 1,4-Thiazepan-5-one to 1,4-Thiazepane

The lactam (1,4-thiazepan-5-one) is reduced to the corresponding cyclic amine (1,4-thiazepane).

Materials:

-

1,4-Thiazepan-5-one

-

Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or another suitable quenching agent

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Apparatus:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

Procedure:

-

In a dry three-neck round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran.

-

Cool the suspension in an ice bath.

-

Dissolve 1,4-thiazepan-5-one in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature, then heat to reflux until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture back to 0 °C with an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH solution, and then more water. A common quenching procedure is the Fieser workup (for every x g of LiAlH₄, add x mL of water, then x mL of 15% NaOH, then 3x mL of water).

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the precipitate through a pad of Celite or by gravity filtration and wash the filter cake thoroughly with THF or diethyl ether.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield 1,4-thiazepane. Caution: 1,4-thiazepane is a volatile amine.

Part 3: Formation of this compound

The free base 1,4-thiazepane is converted to its hydrochloride salt.

Materials:

-

1,4-Thiazepane

-

Anhydrous diethyl ether or dichloromethane

-

Hydrochloric acid solution in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane)

Apparatus:

-

Beaker or flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

Procedure:

-

Dissolve the crude 1,4-thiazepane in a minimal amount of anhydrous diethyl ether or dichloromethane.

-

With stirring, add a solution of hydrochloric acid in an organic solvent dropwise until a precipitate is formed and no further precipitation is observed.[2]

-

Stir the suspension for 30 minutes at room temperature.

-

Collect the solid precipitate by filtration using a Büchner funnel.[2]

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether.

-

Dry the solid under high vacuum to obtain this compound as a white to off-white solid.

Data Presentation

The following table summarizes typical characterization data for 1,4-thiazepane and its derivatives. Note that specific yields and analytical data will vary depending on the exact reaction conditions and scale.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Analytical Data (Example for a derivative) |

| 1,4-Thiazepan-5-one | C₅H₉NOS | 131.20 | 60-80% | - |

| 1,4-Thiazepane | C₅H₁₁NS | 117.22[3] | 70-90% | - |

| This compound | C₅H₁₂ClNS | 153.67 | >95% (from free base) | For a related compound, 1,4-Thiazepane-1,1-dione hydrochloride: MF: C₅H₁₂ClNO₂S, MW: 185.666[4] |

Visualizations

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

References

- 1. Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. | Semantic Scholar [semanticscholar.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1,4-Thiazepane | C5H11NS | CID 16640716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

Application Notes and Protocols for N-Alkylation of 1,4-Thiazepane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 1,4-thiazepane hydrochloride, a key synthetic transformation for the generation of diverse chemical libraries in drug discovery. The protocols cover two primary and versatile methods: Direct N-Alkylation with Alkyl Halides and Reductive Amination.

Introduction

1,4-Thiazepane and its derivatives are important heterocyclic scaffolds in medicinal chemistry, exhibiting a range of biological activities. N-alkylation of the 1,4-thiazepane core is a fundamental strategy for introducing molecular diversity and modulating the physicochemical and pharmacological properties of these compounds. Starting from the commercially available this compound, the secondary amine must first be neutralized to the free base to enable nucleophilic attack on an electrophile. This document outlines robust procedures for achieving this transformation efficiently and with high yields.

Data Presentation: Comparative Analysis of N-Alkylation Methods

The following table summarizes quantitative data for the N-alkylation of 1,4-thiazepane and analogous cyclic amines, providing a comparative overview of different methods and conditions.

| Method | Alkylating/Carbonyl Agent | Base | Solvent | Reducing Agent | Time (h) | Temp (°C) | Yield (%) | Reference Type |

| Direct Alkylation | Benzyl bromide | K₂CO₃ | Acetonitrile | - | 12 | Reflux | ~90 | Analogous System |

| Direct Alkylation | 1-Bromo-3-chloropropane | K₂CO₃ | Acetonitrile | - | 12 | Reflux | 90 | Analogous System |

| Direct Alkylation | Benzyl bromide | NaH | THF | - | 6 | RT | High | Analogous System |

| Direct Alkylation | Ethyl bromoacetate | Et₃N | CH₂Cl₂ | - | 24 | RT | 85 | Analogous System |

| Reductive Amination | Benzaldehyde | - | Dichloromethane | NaBH(OAc)₃ | 16 | RT | 78 | Analogous System |

| Reductive Amination | Cyclohexanecarbaldehyde | - | Dichloromethane | NaBH(OAc)₃ | 16 | RT | 78 | Analogous System |

| Reductive Amination | Acetone | - | Methanol | NaBH₄ | 4 | RT | - | Analogous System |

| Reductive Amination | Benzaldehyde | - | Methanol | NaBH₄ | 2 | RT | High | Analogous System[1] |

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes the N-alkylation of this compound using an alkyl halide in the presence of a base. The initial step involves the in-situ neutralization of the hydrochloride salt to the free amine.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., acetonitrile).

-

Add a suitable base. For K₂CO₃, use 2.5 equivalents. For a liquid base like triethylamine, use 2.2 equivalents.

-

Stir the suspension at room temperature for 30 minutes to ensure complete neutralization of the hydrochloride salt.

-

Add the alkyl halide (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated 1,4-thiazepane.

Protocol 2: Reductive Amination with an Aldehyde or Ketone

Reductive amination provides a versatile method for N-alkylation, particularly for introducing more complex alkyl groups. This protocol involves the initial neutralization of the hydrochloride salt, followed by iminium ion formation and in-situ reduction.

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., benzaldehyde)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere

-

Standard work-up and purification equipment

Procedure:

-

In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in dichloromethane.

-

Add triethylamine (1.1 eq) and stir for 30 minutes at room temperature to generate the free amine.

-

Add the aldehyde or ketone (1.1 eq) to the solution and stir for 1 hour at room temperature.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

The following diagrams illustrate the experimental workflows for the described N-alkylation methods.

Caption: Workflow for Direct N-Alkylation of 1,4-Thiazepane HCl.

Caption: Workflow for Reductive Amination of 1,4-Thiazepane HCl.

References

Application Notes: Parallel Synthesis of 1,4-Thiazepane Libraries for Drug Discovery

Introduction

1,4-Thiazepanes are seven-membered saturated heterocyclic scaffolds that possess a high degree of three-dimensional character. This structural feature makes them attractive for use in fragment-based ligand discovery (FBLD) as they can explore chemical space more effectively than flatter aromatic compounds, potentially leading to improved binding specificity and better drug-like properties.[1][2][3][4] Libraries of substituted 1,4-thiazepanes are valuable tools for screening against various biological targets. Notably, acylated 1,4-thiazepanes have been identified as ligands for the bromodomain and extraterminal domain (BET) family of proteins, such as BRD4, which are promising targets for anti-cancer therapies.[1][2][3] This document provides a detailed protocol for the parallel synthesis of a library of 1,4-thiazepane derivatives.

Core Scaffold Synthesis

The efficient construction of the 1,4-thiazepane core is paramount for library synthesis. A robust one-pot synthesis of 1,4-thiazepanones from α,β-unsaturated esters and 1,2-amino thiols serves as the foundational step.[1][2][3][4] These thiazepanones can then be readily converted to the corresponding 1,4-thiazepanes.

Experimental Protocols

Protocol 1: Parallel Synthesis of 1,4-Thiazepan-5-ones

This protocol outlines the one-pot synthesis of a library of 1,4-thiazepan-5-one derivatives.

Materials:

-

Array of α,β-unsaturated esters

-

Array of 1,2-amino thiols

-

Methanol (MeOH)

-

Triethylamine (TEA)

-

Inert atmosphere (Nitrogen or Argon)

-

Parallel synthesis reaction block or individual reaction vials

Procedure:

-

To each reaction vessel, add the corresponding 1,2-amino thiol (1.0 eq).

-

Add methanol to each vessel.

-

Add triethylamine (1.2 - 1.5 eq) to each reaction vessel.

-

Under an inert atmosphere, add the corresponding α,β-unsaturated ester (1.0 eq) to each reaction vessel.

-

Seal the reaction vessels and stir at room temperature for 0.5 - 3 hours.[1][2][3]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixtures under reduced pressure.

-

Purify the products by column chromatography or other suitable parallel purification techniques.

Protocol 2: Parallel Reduction of 1,4-Thiazepan-5-ones to 1,4-Thiazepanes

This protocol describes the reduction of the 1,4-thiazepan-5-one library to the corresponding 1,4-thiazepanes.

Materials:

-

Library of 1,4-thiazepan-5-ones

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

-

Parallel synthesis reaction block or individual reaction vials

Procedure:

-

To each reaction vessel containing the corresponding 1,4-thiazepan-5-one (1.0 eq), add dry THF under an inert atmosphere.

-

In separate vessels, prepare a solution of sodium borohydride (5.0 eq) and iodine (2.0 eq) in THF.

-

Slowly add the NaBH₄/I₂ solution to each reaction vessel containing the thiazepanone.

-

Stir the reactions at room temperature until completion (monitor by TLC or LC-MS).

-

Quench the reactions by the slow addition of water.

-

Extract the products with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 1,4-thiazepanes by an appropriate parallel purification method.

Protocol 3: Parallel Acylation and Carbamoylation of 1,4-Thiazepanes

This protocol details the diversification of the 1,4-thiazepane library through acylation or carbamoylation.

Materials:

-

Library of 1,4-thiazepanes

-

Array of acylating agents (e.g., acid chlorides, isocyanates)

-

Triethylamine (TEA)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Parallel synthesis reaction block or individual reaction vials

Procedure:

-

To each reaction vessel containing the corresponding 1,4-thiazepane (1.0 eq), add the solvent and triethylamine (1.2 - 1.5 eq).

-

Add the corresponding electrophile (acylating or carbamoylating agent, 1.2 - 1.5 eq) to each vessel.[1]

-

Stir the reactions at room temperature for 0.5 - 2 hours.[1]

-

Monitor the reactions for completion by TLC or LC-MS.

-

Upon completion, wash the reaction mixtures with water and brine.

-

Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final products using a suitable parallel purification system.

Data Presentation

Table 1: Representative Yields for the Synthesis of 1,4-Thiazepan-5-ones

| Entry | α,β-Unsaturated Ester | 1,2-Amino Thiol | Reaction Time (h) | Yield (%) |

| 1 | Methyl acrylate | Cysteamine | 1 | 85 |

| 2 | Ethyl crotonate | Cysteamine | 2 | 78 |

| 3 | Methyl cinnamate | 2-Amino-1-phenylethanethiol | 3 | 72 |

Table 2: Representative Yields for the Reduction and Acylation of 1,4-Thiazepanes

| Entry | Starting Thiazepanone | Reduction Yield (%) | Acylating Agent | Final Product Yield (%) |

| 1 | Product from Table 1, Entry 1 | 92 | Benzoyl chloride | 88 |

| 2 | Product from Table 1, Entry 2 | 88 | Phenyl isocyanate | 91 |

| 3 | Product from Table 1, Entry 3 | 85 | Acetyl chloride | 93 |

Visualizations

Caption: Experimental workflow for the parallel synthesis and application of a 1,4-thiazepane library.

Caption: Simplified signaling pathway showing the mechanism of action for 1,4-thiazepane-based BET inhibitors.

References

- 1. Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. | Semantic Scholar [semanticscholar.org]

Application of 1,4-Thiazepane Hydrochloride in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug discovery. This approach relies on screening small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. These initial hits then serve as starting points for optimization into more potent and selective drug candidates. A critical aspect of successful FBDD is the diversity and quality of the fragment library. In recent years, there has been a significant push to move beyond flat, two-dimensional fragments and incorporate more three-dimensional (3D) scaffolds.

1,4-Thiazepane hydrochloride and its derivatives represent a compelling class of saturated seven-membered heterocyclic scaffolds that are currently underrepresented in many screening libraries.[1][2][3][4][5] Their inherent 3D nature offers the potential for improved specificity and novel interactions with protein targets.[1][5] This document provides detailed application notes and protocols for the use of 1,4-thiazepane-based fragments in FBDD, with a specific focus on their application as inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, a key target in cancer therapy.

Application Notes

The 1,4-thiazepane scaffold has been successfully employed as a 3D fragment for the discovery of novel ligands for the first bromodomain of BRD4 (BRD4-BD1). An NMR-based fragment screen identified acylated 1,4-thiazepanes as binders to this important anti-cancer target.[1][2][3][4] This highlights the utility of incorporating such 3D fragments into screening campaigns to identify novel chemical matter for challenging targets.

Key Advantages of 1,4-Thiazepane Fragments:

-

Increased 3D Character: Saturated ring systems like 1,4-thiazepane provide access to a greater volume of chemical space compared to traditional flat aromatic fragments, potentially leading to higher binding specificity.[1][5]

-

Novel Scaffolds: As an underrepresented scaffold in fragment libraries, 1,4-thiazepanes can provide novel intellectual property and lead to the discovery of ligands with unique binding modes.[1][2][3][4][5]

-

Synthetic Tractability: The development of efficient one-pot synthesis protocols allows for the rapid generation of a diverse library of 1,4-thiazepane derivatives for structure-activity relationship (SAR) studies.[1][2][3][4][6]

Target Focus: BET Bromodomains

The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. BRD4, in particular, is a critical regulator of oncogenes such as c-MYC and is a major target for cancer drug discovery. The identification of 1,4-thiazepane-based fragments as BRD4 ligands underscores the potential of this scaffold in developing novel epigenetic modulators.

Signaling Pathway

Caption: BET bromodomain (BRD4) signaling pathway and point of inhibition.

Data Presentation

The following table summarizes the binding affinity of a series of acylated 1,4-thiazepane fragments for the first bromodomain of BRD4 (BRD4-D1), as determined by Protein-Observed ¹⁹F NMR. Ligand efficiency (LE) is a key metric in FBDD that normalizes binding affinity for the size of the molecule (number of heavy atoms, HA).

| Compound ID | R Group | Kd (µM) | Ligand Efficiency (LE) |

| 1a | Benzoyl | 260 ± 30 | 0.29 |

| 1g | 4-Fluorobenzoyl | 200 ± 20 | 0.30 |

| 1h | 4-Chlorobenzoyl | 150 ± 20 | 0.31 |

| 1i | 4-Bromobenzoyl | 140 ± 10 | 0.31 |

| 1j | 4-Methylbenzoyl | 340 ± 40 | 0.28 |

| 1k | 4-Methoxybenzoyl | 500 ± 70 | 0.26 |

Data is representative and compiled based on findings reported by Pandey et al., Organic Letters, 2020.

Experimental Protocols

Protocol 1: General Synthesis of 1,4-Thiazepan-5-ones

This protocol describes a one-pot synthesis of 1,4-thiazepan-5-one scaffolds from α,β-unsaturated esters and cysteamine hydrochloride.

Caption: Workflow for the synthesis of 1,4-thiazepan-5-ones.

Materials:

-

α,β-unsaturated ester (1.0 equiv)

-

Cysteamine hydrochloride (1.2 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

-

Imidazole (0.2 equiv)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask, add the α,β-unsaturated ester (1.0 equiv) and anhydrous acetonitrile.

-

Add cysteamine hydrochloride (1.2 equiv), imidazole (0.2 equiv), and DBU (2.0 equiv) to the stirred solution.

-

Stir the reaction mixture at room temperature for 0.5 to 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude 1,4-thiazepan-5-one by recrystallization or flash column chromatography.

Protocol 2: Reduction and Acylation to form 1,4-Thiazepane Fragments

This protocol details the conversion of the thiazepanone intermediate to the final acylated 1,4-thiazepane fragment.

Materials:

-

1,4-Thiazepan-5-one (1.0 equiv)

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous tetrahydrofuran (THF)

-

Acyl chloride or carboxylic acid (for acylation)

-

Coupling agents (e.g., HATU) and a base (e.g., DIPEA) if starting from a carboxylic acid

-